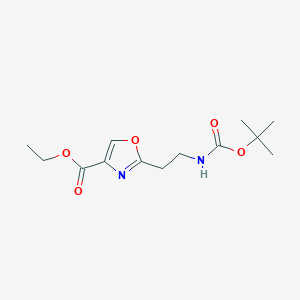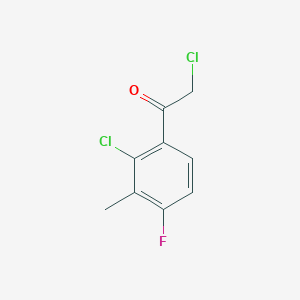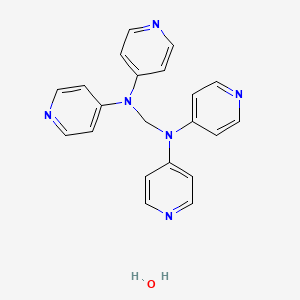
N,N,N',N'-Tetra(pyridin-4-yl)methanediaminehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate is a compound that consists of two 4,4’-dipyridyl-amine groups linked by a methylene carbon atom. This compound is often used as a ligand in coordination chemistry due to its ability to form stable complexes with various metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate typically involves the reaction of 4,4’-dipyridylamine with formaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Electrophiles such as alkyl halides; reactions are conducted in polar solvents like acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of luminescent materials and catalysts.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties such as luminescence, catalytic activity, and enhanced stability. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetra(pyridin-4-yl)benzene-1,4-diamine: Similar structure but with a benzene ring instead of a methylene carbon atom.
N,N,N’,N’-Tetra(pyridin-4-yl)benzidine: Contains a biphenyl core instead of a methylene carbon atom.
Uniqueness
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate is unique due to its methylene linkage, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can enhance the compound’s ability to form stable and luminescent metal-organic frameworks .
Eigenschaften
Molekularformel |
C21H20N6O |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N,N,N',N'-tetrapyridin-4-ylmethanediamine;hydrate |
InChI |
InChI=1S/C21H18N6.H2O/c1-9-22-10-2-18(1)26(19-3-11-23-12-4-19)17-27(20-5-13-24-14-6-20)21-7-15-25-16-8-21;/h1-16H,17H2;1H2 |
InChI-Schlüssel |
XYEWQAWRYXNDOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1N(CN(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



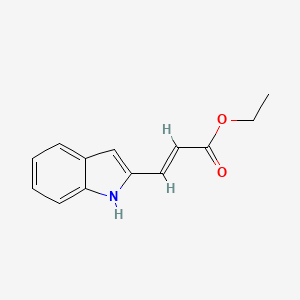
![N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B15248721.png)
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)
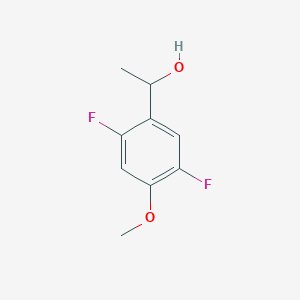
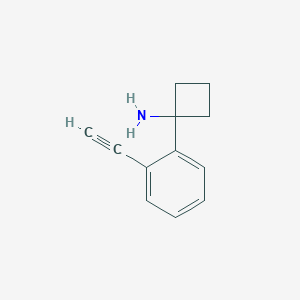


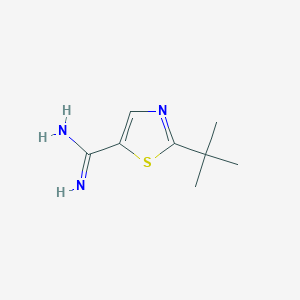
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
